HBTU

Descripción general

Descripción

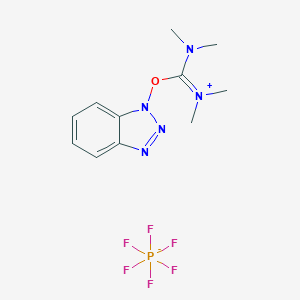

2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate is a chemical compound widely used in organic synthesis, particularly in peptide coupling reactions. It is known for its efficiency in forming peptide bonds with minimal racemization, making it a valuable reagent in the field of peptide synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate typically involves the reaction of 1H-benzotriazole with tetramethyluronium salts in the presence of hexafluorophosphate. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and may require specific temperature controls to ensure optimal yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in powder form and stored under controlled conditions to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions: 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate primarily undergoes substitution reactions, particularly in peptide coupling. It can also participate in the formation of 1,2,4-oxadiazoles from carboxylic acids .

Common Reagents and Conditions: Common reagents used in reactions with this compound include tertiary amines like N,N-diisopropylethylamine and solvents such as DMF or acetonitrile. The reactions are typically carried out at room temperature or slightly elevated temperatures to enhance reaction rates .

Major Products: The major products formed from reactions involving this compound are peptides and other amide-containing molecules. The compound’s efficiency in peptide coupling makes it a preferred reagent in the synthesis of complex peptides and proteins .

Aplicaciones Científicas De Investigación

Key Applications of HBTU

-

Peptide Synthesis :

- This compound is predominantly used in solid-phase peptide synthesis (SPPS), where it facilitates the coupling of amino acids to form peptides with high yields and minimal side reactions.

- It has shown effectiveness in synthesizing complex peptides, including cyclic and branched structures.

- Synthesis of Quinoxaline Derivatives :

- Conversion of Carboxylic Acids :

- Synthesis of Glycoconjugates :

- Drug Delivery Systems :

Table 1: Comparison of Coupling Reagents

| Reagent | Type | Advantages | Disadvantages |

|---|---|---|---|

| This compound | Uronium Coupling | Mild conditions, low racemization | Requires base for activation |

| TBTU | Uronium Coupling | Similar reactivity to this compound | More expensive |

| DIC | Carbodiimide | Fast coupling rates | Higher tendency for racemization |

| EDC | Carbodiimide | Good for water-sensitive reactions | Less effective in SPPS |

Mecanismo De Acción

The compound exerts its effects by activating carboxyl groups, facilitating their reaction with amines to form amide bonds. This activation process involves the formation of an active ester intermediate, which then reacts with the amine to produce the desired peptide bond. The molecular targets involved in this process are primarily the carboxyl and amine groups of the reacting molecules .

Comparación Con Compuestos Similares

Similar Compounds:

- O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate

- N,N,N’,N’-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate

- 1-Hydroxybenzotriazole hydrate

- PyBOP®

Uniqueness: Compared to similar compounds, 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate is unique in its ability to efficiently suppress racemization during peptide coupling reactions. This property makes it particularly valuable in the synthesis of peptides and proteins where maintaining stereochemical integrity is crucial .

Actividad Biológica

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used coupling reagent in peptide synthesis. Its biological activity has garnered attention due to its role in facilitating peptide bond formation and its implications in various biological applications. This article provides a detailed overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Overview of this compound

This compound is a uronium coupling agent that is favored for its efficiency and ability to activate carboxylic acids for peptide bond formation. It is often used in conjunction with base catalysts to promote the coupling reaction, yielding peptides with high purity and yield.

Biological Activity

1. Peptide Synthesis:

this compound's primary biological activity is its role in peptide synthesis. It activates carboxylic acids, making them more reactive towards nucleophilic attack by amines. This property is crucial in the formation of peptide bonds, especially in solid-phase peptide synthesis (SPPS).

2. Case Studies:

-

Anaphylaxis Induced by Peptide Coupling Agents:

A significant study highlighted the potential for anaphylactic reactions induced by this compound and other similar coupling agents. In this study, researchers documented instances of allergic reactions following repeated exposure to this compound during peptide synthesis, emphasizing the need for caution when using this reagent in laboratory settings . -

Synthesis of Functional Peptides:

Research has demonstrated that this compound can facilitate the synthesis of peptides with specific biological activities, such as antimicrobial and antioxidant properties. For instance, peptides synthesized using this compound were shown to exhibit significant antimicrobial activity against various pathogens .

Table 1: Summary of Biological Activities Associated with Peptides Synthesized Using this compound

This compound operates through a mechanism that involves the formation of an activated ester intermediate upon reaction with carboxylic acids. This intermediate can then react with amines to form the desired peptide bond. The efficiency of this process is influenced by factors such as solvent choice and temperature.

Applications in Drug Development

The use of this compound extends beyond basic research into practical applications in drug development. Its ability to facilitate the synthesis of bioactive peptides makes it valuable in creating therapeutic agents targeting various diseases, including cancer and infectious diseases.

Propiedades

IUPAC Name |

[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N5O.F6P/c1-14(2)11(15(3)4)17-16-10-8-6-5-7-9(10)12-13-16;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYZFNUUOSSNKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)ON1C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F6N5OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101335774 | |

| Record name | Methanaminium, N-[(1H-benzotriazol-1-yloxy)(dimethylamino)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625384-22-7, 94790-37-1 | |

| Record name | Methanaminium, N-[(1H-benzotriazol-1-yloxy)(dimethylamino)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625384-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanaminium, N-[(1H-benzotriazol-1-yloxy)(dimethylamino)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-2-(1-H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Benzotriazolium, 1-[bis(dimethylamino)methylene]-, 3-oxide, hexafluorophosphate(1-) (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate in the synthesis of the d-amino acid peptide described in the research?

A1: 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) acts as a coupling reagent in solid-phase peptide synthesis []. In the research paper, this compound facilitates the formation of amide bonds between consecutive d-amino acids, enabling the researchers to construct the desired d-amino acid peptide sequence on a solid support. This methodology is widely used in peptide chemistry for its efficiency and versatility.

Q2: Why is the use of d-amino acids significant in designing the peptide for this specific application?

A2: The research focuses on developing a peptide for targeted radionuclide therapy of renal cell carcinoma []. Using d-amino acids instead of naturally occurring l-amino acids results in a peptide resistant to enzymatic degradation within the body. This resistance is crucial for the peptide to remain intact and deliver the radioactive payload (iodine-125 in this case) to the tumor site, improving its residence time and consequently enhancing the therapeutic effect.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.